molecular formula C7H7BrFN B1480937 4-(2-Bromo-1-fluoroethyl)pyridine CAS No. 2092802-16-7

4-(2-Bromo-1-fluoroethyl)pyridine

Cat. No.: B1480937
CAS No.: 2092802-16-7
M. Wt: 204.04 g/mol
InChI Key: WHCLSAFSWXUFLO-UHFFFAOYSA-N
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Description

4-(2-Bromo-1-fluoroethyl)pyridine is a useful research compound. Its molecular formula is C7H7BrFN and its molecular weight is 204.04 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

4-(2-Bromo-1-fluoroethyl)pyridine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It is known to interact with enzymes involved in nucleophilic substitution reactions, such as those catalyzed by N-bromosuccinimide (NBS) . The compound’s bromine and fluorine atoms facilitate these interactions, leading to the formation of various intermediates and products. Additionally, this compound can interact with proteins and other biomolecules through its pyridine ring, which can engage in π-π stacking and hydrogen bonding interactions.

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of mitogen-activated protein kinases (MAPKs), which are crucial for cell signaling and gene expression . Furthermore, this compound can affect cellular metabolism by interacting with enzymes involved in metabolic pathways, thereby altering the flux of metabolites and energy production.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the inhibition of specific enzymes by binding to their active sites. The bromine and fluorine atoms in the compound can form strong interactions with amino acid residues in the enzyme’s active site, leading to inhibition or activation of the enzyme’s activity . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat . Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as enhancing enzyme activity and improving metabolic efficiency. At high doses, this compound can exhibit toxic effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where a specific dosage range leads to a significant change in the compound’s impact on the organism.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites. These interactions can affect metabolic flux and the levels of specific metabolites within the cell . The compound’s bromine and fluorine atoms play a crucial role in these metabolic processes, influencing the reactivity and stability of the intermediates formed during metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s distribution is influenced by its chemical properties, such as its hydrophobicity and ability to form hydrogen bonds. These properties determine its localization and accumulation within specific cellular compartments and tissues.

Subcellular Localization

The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it exerts its biochemical effects . For example, this compound may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can influence metabolic processes.

Properties

IUPAC Name

4-(2-bromo-1-fluoroethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrFN/c8-5-7(9)6-1-3-10-4-2-6/h1-4,7H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHCLSAFSWXUFLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C(CBr)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.